2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
CAS No.: 1796989-83-7
Cat. No.: VC6332060
Molecular Formula: C20H18ClFN4O
Molecular Weight: 384.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796989-83-7 |
|---|---|
| Molecular Formula | C20H18ClFN4O |
| Molecular Weight | 384.84 |
| IUPAC Name | 2-chloro-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C20H18ClFN4O/c21-16-11-14(22)6-7-15(16)20(27)24-9-10-26-19(13-4-5-13)12-18(25-26)17-3-1-2-8-23-17/h1-3,6-8,11-13H,4-5,9-10H2,(H,24,27) |
| Standard InChI Key | UDLPNQXWSZTBOT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring, attachment of the pyridin-2-yl group, and coupling with the benzamide moiety. Common methods might involve cross-coupling reactions, such as Suzuki or Heck reactions, for forming carbon-carbon bonds, and amide coupling reactions for attaching the benzamide group.
Potential Biological Activities
Compounds with pyrazole and pyridine rings are often explored for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activity of 2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide would depend on its ability to interact with biological targets, which could be evaluated through in vitro and in vivo studies.
Data Tables for Similar Compounds
Given the lack of specific data for the compound , the following table provides information on a similar compound, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide, to illustrate the types of data that might be relevant:
| Property | Value |
|---|---|
| CAS Number | 1797327-94-6 |
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.4 g/mol |
| SMILES | O=C(NCCn1nc(-c2ccccn2)cc1C1CC1)C1COc2ccccc2O1 |
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